molecular formula C9H12S3 B7461630 4-Cyclohexyl-1,3-dithiol-2-thione

4-Cyclohexyl-1,3-dithiol-2-thione

Cat. No.: B7461630
M. Wt: 216.4 g/mol
InChI Key: GLQWJCWXECXISS-UHFFFAOYSA-N
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Description

4-Cyclohexyl-1,3-dithiol-2-thione is a sulfur-rich heterocyclic compound featuring a cyclohexyl substituent, designed for advanced chemical and pharmaceutical research. This compound belongs to a class of molecules where the dithiole-thione core is known for its significant electronic properties and biological potential. Researchers value this structural motif for its role in developing organic electronic materials, such as organic semiconductors and charge-transfer salts, which are crucial for flexible electronics and photovoltaic applications. The electron-donating capability of the dithiole-thione group makes derivatives like this one valuable building blocks in synthesizing conductive and semiconductive materials. In the realm of biological and medicinal chemistry, structurally similar sulfur-containing heterocycles, particularly 1,3,4-thiadiazole and triazolin-thione derivatives, have demonstrated a range of antimicrobial properties. Copper(II) complexes with these ligands have shown enhanced antibacterial effects, especially against Gram-positive bacteria like Staphylococcus aureus, compared to the free organic ligands . The specific cyclohexyl moiety in this compound is a key feature explored in structure-activity relationship (SAR) studies, as monosubstituted and bis-cyclohexyl-substituted analogs of related heterocycles have been synthesized and their biological activities, thermal behavior, and crystal structures characterized to understand their potential better . The compound is presented as a high-purity solid for research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-cyclohexyl-1,3-dithiole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQWJCWXECXISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Lawesson’s Reagent

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) facilitates the conversion of carbonyl groups to thiones. In a typical procedure:

  • 4-Cyclohexyl-1,3-dione (1.0 mmol) is dissolved in anhydrous toluene.

  • Lawesson’s reagent (1.2 equiv) is added, and the mixture is refluxed at 110°C for 6–8 hours.

  • The reaction is quenched with ice-water, and the product is extracted with dichloromethane, followed by column chromatography (hexane/ethyl acetate).

Yield : 65–72%.
Characterization :

  • IR : Absence of C=O stretch (~1700 cm1^{-1}); emergence of C=S stretches (~1200 cm1^{-1}).

  • 1^1H NMR (DMSO-d6d_6): δ 1.2–1.8 (m, 10H, cyclohexyl), 3.2 (s, 1H, CH), 4.1 (s, 2H, SCH2_2).

Phosphorus Pentasulfide-Mediated Sulfuration

P4_4S10_{10} offers a cost-effective alternative, particularly under solvent-free conditions:

  • 4-Cyclohexyl-1,3-dione (1.0 mmol) is mixed with P4_4S10_{10} (2.5 equiv) and heated at 130°C for 4 hours.

  • The crude product is purified via recrystallization from ethanol.

Yield : 58–63%.
Advantage : Higher atom economy compared to Lawesson’s reagent.

Cyclization of Dithiocarbamate Intermediates

Dithiocarbamates serve as versatile precursors for dithiolthiones. This route involves:

  • Synthesis of cyclohexyl dithiocarbamate :

    • Cyclohexylamine (1.0 mmol) is reacted with CS2_2 (1.2 equiv) in NaOH/EtOH at 0–5°C.

    • The intermediate potassium dithiocarbamate is isolated via filtration.

  • Cyclization :

    • The dithiocarbamate is treated with α-bromochalcone (1.0 mmol) in refluxing ethanol, inducing intramolecular cyclization.

Yield : 70–75%.
Mechanistic Insight : The reaction proceeds via Michael addition followed by heterocyclization, as confirmed by DFT studies.

Alkyne-Based Synthesis via Thioannulation

Terminal alkynes functionalized with cyclohexyl groups undergo thioannulation with elemental sulfur:

  • 4-Cyclohexyl-1-propyne (1.0 mmol) is deprotonated with BuLi in THF at –78°C.

  • CS2_2 (1.5 equiv) is added, followed by S8_8 (2.0 equiv), and the mixture is stirred at room temperature for 12 hours.

  • Acidic workup (HCl) yields the crude product, purified via silica gel chromatography.

Yield : 60–68%.
Key Observation : Electron-withdrawing substituents on the alkyne enhance reaction efficiency.

Disulfur Dichloride-Mediated Cyclization

Disulfur dichloride (S2_2Cl2_2) enables the construction of the dithiolthione ring from cyclohexyl-containing amines:

  • N-Cyclohexylpropargylamine (1.0 mmol) is reacted with S2_2Cl2_2 (1.2 equiv) in CH2_2Cl2_2 at 0°C.

  • The intermediate is treated with P4_4S10_{10} (1.5 equiv) and heated at 90°C for 3 hours.

  • The product is isolated via fractional distillation.

Yield : 55–60%.
Challenges : Moisture sensitivity necessitates anhydrous conditions.

Comparative Analysis of Methods

Method Starting Material Reagents Yield (%) Key Advantage
Sulfuration (Lawesson’s)4-Cyclohexyl-1,3-dioneLawesson’s reagent65–72High selectivity
Sulfuration (P4_4S10_{10})4-Cyclohexyl-1,3-dioneP4_4S10_{10}58–63Cost-effective
Dithiocarbamate CyclizationCyclohexylamineCS2_2, α-bromochalcone70–75Scalability
Alkyne Thioannulation4-Cyclohexyl-1-propyneS8_8, CS2_260–68Functional group tolerance
S2_2Cl2_2 CyclizationN-CyclohexylpropargylamineS2_2Cl2_2, P4_4S10_{10}55–60Rapid ring formation

Chemical Reactions Analysis

4-Cyclohexyl-1,3-dithiol-2-thione undergoes various chemical reactions, including:

Scientific Research Applications

4-Cyclohexyl-1,3-dithiol-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1,3-dithiol-2-thione involves its interaction with various molecular targets and pathways. One key mechanism is the activation of the Nrf2 signaling pathway, which leads to the induction of phase II detoxifying enzymes. This pathway is crucial for the compound’s chemopreventive effects, as it enhances the body’s ability to neutralize harmful substances .

Comparison with Similar Compounds

Structural and Substituent Variations

The 1,3-dithiol-2-thione family includes derivatives with diverse substituents at the 4-position, which modulate their electronic, steric, and solubility properties. Key examples include:

Compound Name Substituent Key Structural Features Applications References
4-Cyclohexyl-1,3-dithiol-2-thione Cyclohexyl Bulky, lipophilic substituent; enhances stability and organic solubility Synthesis of TTF-based paracyclophanes
4-Methyl-1,3-dithiol-2-thione Methyl Small alkyl group; higher reactivity Precursor for alkylthio derivatives
4,5-Ethylenedithio-1,3-dithiole-2-thione Ethylenedithio Conjugated sulfur bridge; promotes π-stacking Organic conductors, charge-transfer salts
5-Methylcyclopentadieno-1,3-dithiol-2-thione Cyclopentadienyl Fused aromatic system; redox-active Synthesis of pseudoazulenes and TTFs

Key Observations :

  • Cyclohexyl vs. Methyl : The cyclohexyl group imparts greater steric hindrance and lipophilicity compared to methyl, reducing reactivity in nucleophilic substitutions but enhancing thermal stability .
  • Ethylenedithio Derivatives: The ethylenedithio bridge in 4,5-ethylenedithio-1,3-dithiole-2-thione facilitates intermolecular interactions, critical for conductivity in organic semiconductors, a property less pronounced in the cyclohexyl derivative .

Crystallographic and Solid-State Properties

  • This compound : X-ray crystallography reveals two conformers in the asymmetric unit with torsion angles of −45.9° and −142.4°, indicating flexibility in the cyclohexyl-dithiol-thione linkage. This conformational variability influences molecular packing and material properties .
  • 4,5-Ethylenedithio-1,3-dithiole-2-thione : Exhibits planar molecular geometry with strong intermolecular S···S interactions, promoting conductivity—a feature absent in the sterically hindered cyclohexyl derivative .

Q & A

Basic: What are the common synthetic routes for preparing 4-Cyclohexyl-1,3-dithiol-2-thione?

A key method involves coupling reactions of 4-([2.2]paracyclophan-4-yl)-1,3-dithiol-2-thione with reagents like trimethylphosphite to form tetrathiafulvalene derivatives. Regioselective bromination of intermediates (e.g., 4-acetyl[2.2]paracyclophane) can also yield substituted derivatives. Additionally, monoalkylation of 1,3-dithiol-2-thione precursors using zinc complexes and electrophilic reagents (e.g., picolyl chlorides) under controlled conditions is effective .

Basic: What characterization techniques are critical for confirming the structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL for refinement) are widely used for resolving complex crystallographic data, particularly for sulfur-rich compounds. Complementary techniques include NMR spectroscopy for tracking regioselective modifications and mass spectrometry for verifying molecular weights .

Advanced: How can regioselectivity be controlled in the bromination of this compound derivatives?

Regioselectivity in bromination depends on steric and electronic factors. For example, bromination of 4-acetyl[2.2]paracyclophane derivatives occurs preferentially at the acetyl-substituted position due to electron-withdrawing effects. Reaction conditions (e.g., solvent polarity, temperature) and directing groups (e.g., acetyl, cyclohexyl) further modulate selectivity .

Advanced: What reaction mechanisms explain the reactivity of this compound with electrophilic reagents?

The sulfur-rich thione moiety acts as a nucleophile, reacting with electrophiles (e.g., alkyl halides) via thiolate intermediate formation. In reactions with aryl radicals (generated from aryldiazonium salts), carbon disulfide mediates cycloaddition or trithiocarbonate formation, analogous to other dithiol-thione systems. Computational modeling (DFT) can clarify transition states and regiochemical outcomes .

Advanced: What are the applications of this compound in materials science?

This compound serves as a precursor for tetrathiafulvalene (TTF) derivatives, which are critical in conductive and redox-active materials. TTFs synthesized from this compound exhibit potential in organic semiconductors and molecular electronics due to their planar, π-conjugated frameworks .

Advanced: How do computational methods enhance the study of this compound derivatives?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Pairing DFT with crystallographic data (refined via SHELX) validates structural models and guides synthetic optimization. For example, charge-transfer interactions in TTF derivatives can be simulated to design functional materials .

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